molecular formula C9H8Cl2N4 B2650940 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 502686-14-8

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B2650940
CAS No.: 502686-14-8
M. Wt: 243.09
InChI Key: BDBJAINMBPARPG-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another triazole derivative with similar structural features but different functional groups.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: A compound with a dichlorophenyl group and a triazole ring, used in different applications.

Uniqueness

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-6-2-1-3-7(11)5(6)4-8-13-9(12)15-14-8/h1-3H,4H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJAINMBPARPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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